Thioglycolic Acid n-Octyl Ester

Beschreibung

Overview and Significance of Thioglycolic Acid Esters in Chemical Sciences

Thioglycolic acid (TGA), also known as mercaptoacetic acid, is a versatile organic compound containing both a thiol (mercaptan) and a carboxylic acid functional group. wikipedia.orgsciencemadness.org This dual functionality allows it to be a strong reducing agent, particularly at higher pH, and to form potent complexes with metals. arkema.com TGA and its derivatives, including its esters, are utilized across a wide array of industries such as cosmetics, oil and gas, polymerization, and materials science. arkema.comalphachem.biz

The esters of thioglycolic acid are of particular importance. They are synthesized through methods like esterification, where thioglycolic acid reacts with an alcohol in the presence of an acid catalyst, or through transesterification. smolecule.comgoogle.com These esters find applications as stabilizers for plastics like PVC, where they help prevent embrittlement from light exposure. google.comgoogle.com Organotin derivatives of thioglycolic acid isooctyl esters are specifically noted for their widespread use as PVC stabilizers. wikipedia.org

In the realm of personal care products, salts and some esters of thioglycolic acid are key ingredients in hair perming and depilatory formulations, where they work by breaking the disulfide bonds in hair keratin (B1170402). wikipedia.orgarkema.com Furthermore, certain thioglycolic acid esters are approved as low-toxicity stabilizers in food packaging and processing equipment. The ability of these esters to participate in various chemical reactions makes them valuable intermediates in fine chemical synthesis. researchgate.net

Historical Context of Thioglycolic Acid n-Octyl Ester Research

Research into thioglycolic acid and its derivatives dates back to the early 20th century. In the 1930s, scientist David R. Goddard identified TGA as a useful agent for reducing disulfide bonds in proteins like keratin. wikipedia.org This discovery paved the way for its use in cosmetics, which began in the 1940s. wikipedia.org

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of this compound, strictly adhering to the outlined topics. The scope is limited to its academic and research context, covering the significance of the broader thioglycolic acid ester family and the specific historical context of the n-octyl ester. This article will present detailed research findings and include data tables to support the information, while strictly excluding any information on dosage, administration, or safety profiles.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂S | smolecule.com |

| Molecular Weight | 204.33 g/mol | smolecule.com |

| Appearance | Clear, colorless liquid | smolecule.com |

| Odor | Faint fruity odor | smolecule.com |

| Density | ~0.97 g/cm³ | smolecule.com |

| Boiling Point | ~124 °C at reduced pressure | smolecule.com |

| Refractive Index | 1.4580 to 1.4600 | smolecule.com |

| Predicted pKa | 7.97 ± 0.10 | smolecule.com |

Interactive Data Table: Comparison of Acidity

| Compound | pKa | Source |

| Thioglycolic Acid | 3.42 | smolecule.com |

| This compound (predicted) | 7.97 ± 0.10 | smolecule.com |

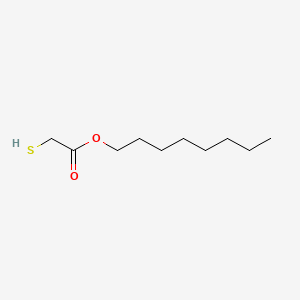

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

octyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-12-10(11)9-13/h13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADOXCFISYCULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064764 | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7664-80-4 | |

| Record name | Octyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thioglycolic Acid N Octyl Ester

Esterification Reactions

Esterification represents a fundamental and widely employed strategy for the production of thioglycolic acid n-octyl ester. This class of reactions directly forms the ester bond between the carboxylic acid group of thioglycolic acid and the hydroxyl group of n-octanol.

General conditions for the esterification of thioglycolic acid with C2-C12 alcohols involve temperatures ranging from 60°C to 150°C. google.com The reaction is often carried out under reduced pressure (10 to 300 mbar) to aid in the removal of water. google.com An excess of the alcohol is sometimes used, with molar ratios of alcohol to thioglycolic acid typically between 1.0 and 1.5. google.com

To achieve high conversion rates, the direct esterification is commonly performed under reflux conditions. smolecule.com Heating the reaction mixture to its boiling point and condensing the vapors back into the vessel ensures that the reaction proceeds at a constant and elevated temperature, thereby increasing the reaction rate. The continuous removal of water, a product of the esterification, is crucial to shift the reaction equilibrium towards the formation of the ester, thereby driving the reaction to completion. google.com

Modern synthetic protocols often favor the use of solid-phase catalysts, such as acid ion exchange resins, to circumvent issues associated with traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. google.com These resins are insoluble in the reaction medium, which simplifies their removal from the product mixture through simple filtration. google.com

Amberlyst A-15, a macroporous polystyrene-based resin with sulfonic acid groups, is a particularly effective catalyst for the synthesis of thioglycolic acid alkyl esters. google.com The amount of the acid ion exchanger catalyst typically ranges from 0.01 to 0.1 parts by weight per one part by weight of thioglycolic acid. google.com A key advantage of these catalysts is their potential for regeneration and reuse, contributing to a more environmentally benign process.

A representative synthesis of a structural isomer, 2-ethylhexyl thioglycolate, illustrates the use of an acid ion exchanger catalyst. In this process, thioglycolic acid is reacted with 2-ethylhexanol in the presence of Amberlyst A-15. The reaction is conducted at the boiling point under reduced pressure until the formation of water ceases. This method has been reported to produce the ester in high yield. google.com

Table 1: Representative Conditions for the Synthesis of 2-Ethylhexyl Thioglycolate Using an Acid Ion Exchanger Catalyst

| Parameter | Value | Reference |

|---|---|---|

| Thioglycolic Acid | 2.034 mol | google.com |

| 2-Ethylhexanol | 2.141 mol | google.com |

| Catalyst | Amberlyst A-15 | google.com |

| Catalyst Loading | 5.6 g | google.com |

| Pressure | 170 mbar | google.com |

| Temperature | Boiling Point | google.com |

| Yield | 82% of theoretical | google.com |

A critical aspect of driving the esterification reaction to completion is the efficient removal of the water formed during the reaction. google.com Azeotropic distillation is a commonly employed technique for this purpose. google.com This method involves the use of a water separator (such as a Dean-Stark apparatus) in the reaction setup. An inert organic solvent that forms a low-boiling azeotrope with water, such as cyclohexane, may be added to the reaction mixture. As the mixture is heated, the water-solvent azeotrope distills out, is condensed, and collected in the separator. The water phase separates from the organic solvent, which is then returned to the reaction flask. This continuous removal of water effectively shifts the equilibrium towards the formation of the ester product. masterorganicchemistry.com

Transesterification is an alternative route for the synthesis of this compound. smolecule.com This process involves the reaction of a different ester of thioglycolic acid, such as methyl thioglycolate, with n-octanol. The reaction results in the exchange of the alcohol moiety of the starting ester with n-octanol. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com To ensure a high yield of the desired product, it is often necessary to use a large excess of n-octanol or to remove the displaced alcohol (e.g., methanol) from the reaction mixture. This method is useful for creating various esters from a common precursor. smolecule.com

The synthesis of thioglycolate esters can also be achieved by starting with a haloacetate ester. A relevant example is the synthesis of the isomeric isooctyl thioglycolate, which proceeds in a multi-step sequence. The first step involves the direct esterification of chloroacetic acid with isooctanol to produce isooctyl chloroacetate. This intermediate is then reacted with a sulfur-containing nucleophile, such as sodium thiosulfate, to form a Bunte salt (isooctyl S-sulfothioate). In the final stage, the Bunte salt undergoes acidolysis and reduction to yield the desired isooctyl thioglycolate. This pathway avoids the direct handling of thioglycolic acid in the initial esterification step.

Reaction of Thioglycolic Acid with Haloacetic Acid Esters

Trialkylammonium Salt Intermediates

The synthesis of thioglycolic acid can be achieved through the reaction of monochloroacetic acid with hydrogen sulfide (B99878) in the presence of tertiary amines in a solution. google.com In this process, the thioglycolic acid is initially formed as its ammonium (B1175870) salt. google.com To obtain the free thioglycolic acid, the reaction mixture is treated with an appropriate amount of an acid, such as hydrochloric acid, which liberates the thioglycolic acid and forms a trialkylamine hydrochloride salt. google.com The resulting thioglycolic acid can then be separated from the aqueous solution by extraction. google.com

The general reaction is as follows: ClCH₂COOH + H₂S + R₃N → HSCH₂COONHR₃ + Cl⁻ HSCH₂COONHR₃ + HCl → HSCH₂COOH + R₃NHCl

This method is significant as it provides a pathway to thioglycolic acid, which is a direct precursor for the esterification reaction to produce this compound. The esterification would typically follow, where the synthesized thioglycolic acid reacts with n-octanol, often in the presence of an acid catalyst, to yield the final product.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. mdpi.com These approaches focus on the use of less hazardous solvents, renewable starting materials, and reaction conditions that are more energy-efficient. mdpi.comnih.gov For the synthesis of thioglycolic acid esters, green chemistry can be incorporated through various strategies.

Optimization of Reaction Conditions for Reduced Environmental Impact

A key aspect of green chemistry is the optimization of reaction conditions. This can involve using catalysts to improve reaction efficiency, employing solvent-free conditions, and utilizing alternative energy sources like microwave irradiation to reduce reaction times. mdpi.comnih.gov

One documented method for preparing isooctyl thioglycolate, a compound structurally similar to n-octyl thioglycolate, involves the esterification of thioglycolic acid with isooctanol. google.com This process can be optimized for a reduced environmental footprint by using a catalyst such as p-toluenesulfonic acid and conducting the reaction under vacuum conditions. google.com This approach enhances the conversion rate while potentially reducing energy consumption and waste. google.com

The following table outlines reaction conditions from a patented process for preparing isooctyl thioglycolate, which illustrates the optimization of parameters.

| Parameter | Value |

| Reactants | Thioglycolic acid, Isooctanol |

| Catalyst | p-Toluenesulfonic acid |

| Catalyst Amount | 0.02% to 0.4% |

| Temperature | 50-140 °C |

| Pressure | Vacuum |

| Reaction Time | 2-8 hours |

| Conversion Rate | Up to 99.2% |

| Data derived from a patented process for isooctyl thioglycolate synthesis, which may be applicable to n-octyl thioglycolate. google.com |

Furthermore, research into the synthesis of other thiol esters has demonstrated the viability of solvent-free reactions, which entirely eliminate the environmental and health hazards associated with organic solvents. researchgate.net For instance, the synthesis of various thiol esters has been successfully achieved by reacting carboxylic acids with thiols in the presence of a coupling agent under solvent-free conditions, yielding good results for both aliphatic and aromatic thiols. researchgate.net Adopting such a solvent-free approach for the production of this compound would represent a significant step towards a greener manufacturing process.

Chemical Reactivity and Mechanistic Studies

Thiol-Disulfide Exchange Reactions

The characteristic thiol group (-SH) of thioglycolic acid n-octyl ester is central to its chemical reactivity, particularly in thiol-disulfide exchange reactions. This process is fundamental to its effects on proteins and other biological molecules containing disulfide bonds.

This compound has the capacity to break disulfide bonds within proteins through a thiol-disulfide exchange reaction with cystine residues. smolecule.com Disulfide bonds are critical for maintaining the tertiary and quaternary structures of many proteins. smolecule.comnih.gov The thiol group of the ester can attack the disulfide bridge in a cystine residue, leading to the formation of a mixed disulfide and the reduction of one of the original sulfur atoms to a thiol. This disruption of intramolecular or intermolecular disulfide linkages can significantly alter the protein's three-dimensional structure. smolecule.comnih.gov

This reactivity is the basis for its use in applications such as hair depilatories, where it breaks the disulfide bonds in keratin (B1170402). smolecule.com In a research context, this property is harnessed to detach cells from culture surfaces by disrupting cell-cell adhesion proteins and to aid in the extraction of proteins from tissues by increasing their solubility. smolecule.com The reactivity of the thiol group is pH-dependent; at physiological pH (around 7.4), a significant portion of the thiol groups exist in the deprotonated thiolate form (R-S⁻), which is a more potent nucleophile for attacking disulfide bonds. smolecule.com

The disruption of these bonds can lead to protein unfolding, allowing for the study of folding pathways and the energetics of protein stability. This is particularly important in understanding how proteins achieve and maintain their functional conformations. The dynamic nature of the thiol-disulfide exchange mechanism allows for the investigation of how these bonds act as molecular "switches," altering a protein's conformational and functional state in response to the cellular redox environment. nih.gov

Role as a Chain Transfer Agent (CTA)

In the realm of polymer chemistry, this compound can function as a chain transfer agent (CTA), a crucial component in controlling the characteristics of polymers synthesized via radical polymerization.

During radical polymerization, a growing polymer chain possesses a radical active site that propagates by adding monomer units. youtube.com A chain transfer agent introduces a competing reaction pathway. youtube.comresearchgate.net The growing polymer radical can abstract a hydrogen atom from the thiol group of this compound. researchgate.net This terminates the growth of that specific polymer chain, leaving it as a "dead" polymer, and transfers the radical to the CTA, creating a new thiyl radical (RS•). youtube.comyoutube.com

The primary consequence of using a chain transfer agent like this compound is the ability to control the molecular weight of the resulting polymer. researchgate.net By adjusting the concentration of the CTA relative to the monomer, the average chain length, and thus the average molecular weight, can be systematically reduced. researchgate.net This is a fundamental technique for producing polymers with specific, desired molecular weights and narrower molecular weight distributions. researchgate.netresearchgate.net

The effectiveness of a CTA is quantified by its chain transfer constant (Ctr). A higher chain transfer constant indicates a more efficient transfer process, leading to a greater reduction in polymer molecular weight for a given concentration of the CTA. youtube.com This control is essential for tailoring the physical and mechanical properties of the final polymer material for specific applications. researchgate.net

Table 1: Effect of Chain Transfer Agent (CTA) on Polymer Properties

| Property | Effect of Increasing CTA Concentration |

|---|---|

| Average Molecular Weight | Decreases |

| Degree of Polymerization | Decreases |

| Number of Polymer Chains | Increases |

| Polymerization Rate | Generally unaffected or slightly reduced |

This table provides a generalized summary of the effects of a chain transfer agent in radical polymerization.

The choice of solvent can significantly influence the chain transfer process in radical polymerization. The chain transfer constant is not solely a property of the CTA and monomer but is also affected by the reaction medium. researchgate.netcore.ac.uk Solvents can participate in chain transfer reactions themselves, a phenomenon known as chain transfer to solvent. researchgate.netcore.ac.uk

Functional Chain Transfer Agents in Molecular Imprinting

Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices, resulting in polymers with a high affinity for a specific target molecule. youtube.com In this context, thioglycolic acid and its esters, such as the n-octyl ester, can act as functional chain transfer agents (CTAs). A chain transfer agent is a molecule that can react with a growing polymer chain and transfer the reactive center, thus controlling the molecular weight of the polymer. mdpi.com

In a study on molecularly imprinted polymers (MIPs) for the template R,S-(±)-propranolol, thioglycolic acid was used as a functional CTA. The carboxylic acid group of the thioglycolic acid interacts with the template molecule, while the labile S-H bond facilitates the chain transfer reaction. mdpi.com This approach allows for the creation of specific recognition sites within the polymer matrix. mdpi.comnih.gov The concentration of the CTA has been shown to influence the morphology of the resulting polymers, with higher concentrations leading to the formation of discrete macrospheres. mdpi.com While this specific study used thioglycolic acid, the principle extends to its esters, where the ester group would modify the solubility and interaction characteristics of the CTA. Iso-octyl thioglycolate is recognized as a chain transfer agent used in the manufacturing of certain polymers. specialchem.com

Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry is a powerful and versatile set of reactions utilized for polymer functionalization, reacting with unsaturated substances, and forming specialized resins. These reactions are known for their high efficiency and mild reaction conditions. nih.govrsc.org

The thiol-ene reaction is a prominent method for modifying polymers to introduce specific functionalities. rsc.org For instance, polycyclooctene, a model for dehydrogenated polyethylene, has been functionalized using thiol-ene click chemistry to attach carboxylic acid-terminated alkane pendants. doaj.org This process allows for the tuning of the polymer's properties, such as its crystallinity and melting temperature. doaj.orgnih.gov The reaction involves the addition of a thiol, like an ester of thioglycolic acid, across a double bond in the polymer backbone. doaj.org This method has also been used to modify cellulose (B213188) acetate, where various thiols, including ethyl 2-mercaptoacetate, were reacted to create new functionalized cellulose esters. nih.gov These modifications can enhance properties like solubility and compatibility with other materials. nih.gov

The double bonds present in natural fatty substances, such as vegetable oils and fatty acids, are susceptible to modification via the thiol-ene reaction. google.com This provides a pathway to synthesize bio-based monomers and polymers. google.comresearchgate.net The reaction of a functional thiol with an unsaturated fatty acid can introduce new reactive groups, making them suitable for further polymerization or as synthons for other chemical transformations. google.com For example, studies have demonstrated the thiol-ene coupling on fatty acid monomers and vegetable oils. google.com This approach offers a way to control the functionalization rate of the fatty substance by adjusting the reaction conditions and the amount of thiol used. google.com The use of a cysteine derivative in an ultrafast thiol-ene reaction with castor oil has been shown to produce a fully bio-based internal emulsifier for waterborne polyurethanes, highlighting the potential for creating sustainable materials. rsc.org

While many commercially available thiols are esters like thioglycolates, there is a growing interest in ester-free thiol-X resins. researchgate.net This is because the ester groups can be prone to hydrolysis, which can negatively impact the long-term mechanical properties and stability of the resulting polymers. researchgate.netnih.gov Research has focused on synthesizing ester-free thiols and using them in thiol-ene and thiol-Michael reactions to create networks with improved mechanical behavior and solvent resistance. nih.govrsc.org These ester-free systems have demonstrated higher glass transition temperatures and enhanced stability, particularly in basic solutions. nih.govrsc.org The synthesis of these resins often starts with a thiol-ene reaction to create a thiol-functionalized intermediate, which is then used in subsequent polymerization steps. nih.govnih.gov

Formation of Organometallic Derivatives

This compound, often referred to as isooctyl thioglycolate, is a key component in the synthesis of organotin stabilizers. nih.goviyte.edu.tr These stabilizers are crucial additives for preventing the thermal degradation of polyvinyl chloride (PVC). iyte.edu.tr Organotin compounds, which have at least one tin-carbon bond, are effective heat stabilizers. gelest.com

The stabilizers are typically of the formula R'nSnX4-n, where R' is an alkyl group (like n-butyl or n-octyl) and X is a mercaptide or carboxylate ligand. iyte.edu.tr The mercaptide-based stabilizers are often derived from the reaction of an organotin chloride with an alkyl thioglycolate, such as iso-octyl thioglycolate. iyte.edu.tr These organotin mercaptides function by reacting with the hydrochloric acid that is released during PVC degradation and by substituting the reactive allylic chlorine atoms in the polymer chain with the more stable mercaptide group. iyte.edu.tr Formulations containing n-octyltin derivatives are approved for food contact applications in many regions. iyte.edu.trbaerlocher.com The synthesis can involve reacting a mixture of mono- and di-n-butyltin chlorides with iso-octyl mercaptoacetate (B1236969) and sodium sulfide (B99878). iyte.edu.tr

Triorganolead Compound Synthesis

The synthesis of organolead compounds often involves the reaction of an organolead halide or oxide with a nucleophilic species. In the context of this compound, the key reactive site is the thiol (-SH) group. This group is known for its ability to react with heavy metals. The expected reaction mechanism would involve the deprotonation of the thiol to form a thiolate anion (R-S⁻), which then acts as a nucleophile, displacing a halide or forming a bond with the lead atom from an organolead oxide.

A general reaction scheme for the synthesis of a triorganolead thioglycolate ester can be represented as:

R₃Pb-X + HSCH₂COOC₈H₁₇ → R₃Pb-SCH₂COOC₈H₁₇ + HX (where R is an organic group like phenyl or alkyl, and X is a halide or hydroxide)

Despite the established reactivity of thiols with organometallic compounds, specific and detailed research findings or documented syntheses involving the direct reaction of triorganolead compounds with this compound are not extensively reported in publicly available scientific literature. The focus in this area has been more prominent on organotin derivatives.

Chelation Chemistry

Inhibition of Metal Corrosion (e.g., Zinc and Galvanized Products)

The chelation properties of this compound are effectively utilized in the protection of metal surfaces from corrosion, particularly for zinc and galvanized steel. The thiol group (-SH) in the molecule has a strong affinity for metal surfaces and can form strong, covalent metal-sulfur bonds. google.com

When applied to a zinc or galvanized surface, the octyl thioglycolate molecules arrange themselves into a tightly packed, self-assembled film. This film acts as a barrier, isolating the metal from corrosive elements in the environment, such as moisture and oxygen. A key advantage of this type of treatment is the ability to form a very thin yet highly effective protective layer, often with a thickness of around 1 micrometer. google.com

Research documented in patents demonstrates the use of octyl thioglycolate as a component in surface treatment agents for galvanized steel sheets to enhance corrosion resistance. google.com These formulations may be applied and then heat-treated to ensure the formation of a durable, corrosion-resistant coating. google.com

| Component | Function in Formulation | Example Application | Reference |

| Octyl thioglycolate (TGO) | Active corrosion inhibitor | Surface treatment for galvanized steel sheets | google.com |

| Zirconium compound | Forms main coating layer | Corrosion-resistant coating | google.com |

| Resin | Improves film workability/flexibility | Follow-up property improvement | google.com |

Advanced Materials Science and Engineering Applications

Polymer Science and Technology

The distinct properties of thioglycolic acid n-octyl ester have led to its use in several areas of polymer science, from enhancing the stability of existing polymers to contributing to the development of new and functional polymer systems.

Polyvinyl Chloride (PVC) Stabilization

This compound plays a crucial role as a stabilizer for polyvinyl chloride (PVC). Esters of thioglycolic acid, particularly those derived from higher alcohols like n-octanol, are utilized as plasticizers and stabilizers for PVC. google.com These organotin mercaptide stabilizers, including those based on octyl thioglycolate, are effective in providing heat stability to PVC during processing. They are particularly important in applications such as rigid sheets, profiles for construction, and injection-molded products. baerlocher.com

The mechanism of stabilization involves the reaction of the thiol group with the unstable chlorine atoms in the PVC polymer chain, preventing the initiation of dehydrochlorination, which is the primary degradation pathway for PVC when exposed to heat. This action helps to maintain the polymer's structural integrity and prevents discoloration. While butyl tin mercaptides are also used, octyl tin mercaptides offer advantages in certain applications, including those requiring food contact approval in some regions. baerlocher.com Research has also focused on "masked" thioglycolic acid esters, which aim to reduce the unpleasant odor associated with some mercaptan-based stabilizers while still enhancing the stabilizing effect, particularly in conjunction with other stabilizers like zinc and calcium fatty acid salts. google.com

Table 1: Applications of this compound in PVC Stabilization

| Application Area | Function of this compound | Key Benefits |

| Rigid PVC Sheets | Heat Stabilizer | Prevents thermal degradation during extrusion, maintains clarity. |

| Construction Profiles | Heat Stabilizer | Ensures long-term durability and color stability of profiles. |

| Injection Molded Items | Heat Stabilizer | Allows for higher processing temperatures without polymer degradation. |

| Food Packaging Film | Stabilizer | Provides necessary heat stability for processing films for food contact. baerlocher.com |

Polyacrylate Synthesis and Modification

In the field of polyacrylate chemistry, thioglycolic acid and its esters, including the n-octyl ester, are utilized as chain transfer agents (CTAs) in free-radical polymerization. The use of mercaptans as CTAs is a well-established method for controlling the molecular weight of polymers. In the telomerization of acrylic acid, thioglycolic acid has been shown to be an effective chain transfer agent. researchgate.net This control over molecular weight is crucial for tailoring the properties of the resulting polyacrylate for specific applications. For instance, in the synthesis of functional telomers, which can be precursors to macromonomers, the choice of mercaptan and its concentration are key parameters. researchgate.net

Development of Biodegradable Polymers

The development of biodegradable polymers is a significant area of research aimed at addressing environmental concerns related to plastic waste. Thioglycolic acid derivatives have been explored in the synthesis of biodegradable polyesters and poly(ester-thioether)s. For example, research has been conducted on the synthesis of unsaturated poly(ester-thioether)s through thiol-yne reactions, where dithiols are reacted with dialkynyl monomers. researchgate.net While this specific study does not directly mention the n-octyl ester, it highlights the utility of thiol-containing compounds in creating polymers with ester and thioether linkages, which can be susceptible to enzymatic hydrolysis. researchgate.net The biodegradability of such polymers can be influenced by their chemical structure, including the nature of the ester and thioether groups. nih.gov

Poly(ester amide)s Functionalization

Poly(ester amide)s (PEAs) are a class of polymers that combine the beneficial properties of both polyesters (biodegradability) and polyamides (good thermal and mechanical properties). nih.govrsc.org The functionalization of PEAs is crucial for tailoring their properties for specific applications, particularly in the biomedical field. mdpi.comresearchgate.net While direct use of this compound in PEA functionalization is not extensively documented in the provided results, the principles of incorporating functional groups are relevant. For instance, PEAs can be functionalized by incorporating monomers with pendant groups like hydroxyl, carboxyl, and amine groups. mdpi.com The thiol group of thioglycolic acid or its esters could theoretically be used to introduce functionality through various chemical reactions, such as thiol-ene chemistry, to attach bioactive molecules or to create cross-linked networks. upc.edu

Coatings and Adhesives

Thioglycolic acid and its derivatives, including this compound, are employed in the formulation of coatings and adhesives. smolecule.com In these applications, the thiol group can play several roles. It can act as a crosslinking agent, reacting with other functional groups in the formulation to build a robust polymer network, which is essential for the performance of both coatings and adhesives. riverlandtrading.com Additionally, it can enhance the adhesion of the coating or adhesive to various substrates, particularly metal surfaces, by forming strong interactions. The ester part of the molecule can contribute to the flexibility and compatibility of the formulation.

Biomedical Materials

The unique properties of this compound's core structure are being exploited in the development of sophisticated biomedical materials designed for enhanced therapeutic efficacy and patient outcomes. The thiol group is particularly crucial for creating "thiomers," polymers that exhibit strong mucoadhesive properties.

Thiolation, the process of introducing thiol (-SH) groups onto a polymer backbone, dramatically enhances mucoadhesion. Polymers like chitosan (B1678972), starch, and poly(acrylic acid) are chemically modified with thiol-bearing compounds, most notably thioglycolic acid (TGA), to create thiomers pharmaexcipients.comnih.gov. These thiomers can form covalent disulfide bonds with cysteine-rich domains in mucus, leading to a significant increase in adhesion strength and residence time on mucosal tissues compared to their unmodified counterparts pharmaexcipients.com.

A key research finding directly links the octyl group and TGA in this application. A study detailed the synthesis of N-mercapto acetyl-N'-octyl-O, N''-glycol chitosan (SH-OGC), a thiolated derivative designed to improve the oral bioavailability of the poorly soluble chemotherapy drug, paclitaxel (B517696) acs.org. In this innovative polymer, the octyl group helps form a hydrophobic inner core within micelles, which can effectively solubilize the drug, while the thiol groups provide the essential mucoadhesive functionality acs.orgresearchgate.net.

| Polymer | Thiolating Agent | Observed Enhancement | Reference |

|---|---|---|---|

| N-octyl-O, N'-glycol chitosan | Thioglycolic Acid | Greatly enhanced oral bioavailability of paclitaxel. | acs.org |

| Okra Gum | Thioglycolic Acid | Stronger mucoadhesion and controlled drug release. | mdpi.com |

| Wheat Starch-graft-Poly(acrylic acid) | Thioglycolic Acid (TGA) | Higher mucoadhesion compared to unmodified polymer. | nih.gov |

| Chitosan | Thioglycolic Acid | Improved mucoadhesive, permeation-enhancing, and cohesive properties. | nih.gov |

Hydrogels created from thiolated polymers are emerging as advanced dressings for wound management nih.gov. The cross-linking of thiol groups helps form stable, three-dimensional hydrogel networks that can protect a wound, absorb exudate, and facilitate a moist healing environment nih.gov.

Specifically, hydrogels based on chitosan thiolated with thioglycolic acid have shown significant promise. These materials can be designed to be injectable, allowing them to fill irregular wound cavities nih.gov. Research has demonstrated that these thiolated chitosan hydrogels can accelerate wound healing, reduce inflammation, and even suppress the formation of hypertrophic scars in infected wounds nih.govnih.gov. In one study, a thiolated chitosan-based hydrogel was developed to treat aphthous stomatitis, a common oral inflammatory disease, and was shown to significantly improve ulcer healing nih.gov. The antioxidant properties of the thiol groups also contribute to their efficacy by scavenging reactive oxygen species (ROS) at the wound site, which can otherwise impede healing nih.govnih.gov.

The structure of this compound is ideally suited for modifying advanced drug delivery systems like lipophilic polyphosphoesters (PPEs). PPEs are biodegradable polymers used to create nanoparticles that can encapsulate and deliver poorly water-soluble drugs researchgate.net. A primary challenge is maximizing the amount of drug that can be loaded into these nanoparticles.

One advanced strategy involves increasing the lipophilicity (hydrophobicity) of the PPE polymer core to improve its affinity for lipophilic drugs mdpi.com. Researchers have successfully used a "thiol-ene click reaction" to graft thiol-bearing molecules onto the PPE backbone mdpi.comresearchgate.net. This approach leverages the thiol group for efficient, covalent attachment.

The importance of the alkyl chain length has been highlighted in this research. Studies have shown that increasing the length of the alkyl chain on the PPE backbone (from butyl to heptyl, for example) has a favorable impact on the stability and drug-loading capacity of the resulting nanoparticles mdpi.com. By employing a molecule with a thiol group and a long alkyl chain, such as an octyl or dodecyl group, the lipophilicity of the polymer's core is dramatically increased mdpi.comresearchgate.net. This modification enhances the nanoparticle's ability to serve as a reservoir for hydrophobic drugs, such as the antifungal ketoconazole, leading to higher loading capacity and more controlled release profiles mdpi.com.

| Polymer System | Modification Strategy | Key Finding | Reference |

|---|---|---|---|

| PEG-b-PPE Block Copolymer | Thiol-ene click reaction with long-chain thiols (e.g., dodecyl thiol). | Increased lipophilicity of the polymer core, enhancing loading of hydrophobic drugs like ketoconazole. | mdpi.comresearchgate.net |

| PEG-b-PPE Block Copolymer | Increasing alkyl chain length of side groups. | Favorable impact on the size and stability of the resulting nanoparticles. | mdpi.com |

Analytical and Detection Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of Thioglycolic Acid n-Octyl Ester. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons within the molecule. chemicalbook.comchemicalbook.comchemicalbook.com The protons of the octyl chain's terminal methyl group (CH₃) typically appear as a triplet around 0.90 ppm. The methylene (B1212753) groups (CH₂) of the octyl chain produce a complex multiplet in the region of 1.26 to 1.75 ppm. The methylene group adjacent to the oxygen atom (O-CH₂) resonates as a triplet at approximately 3.86 ppm, while the methylene group adjacent to the sulfur atom (S-CH₂) appears as a singlet at around 3.23 ppm. The thiol proton (-SH) signal can be observed as a triplet, although its position may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. chemicalbook.comrsc.org The carbonyl carbon (C=O) of the ester group shows a characteristic signal in the downfield region. The carbons of the octyl chain appear at distinct chemical shifts, with the terminal methyl carbon resonating at the highest field (lowest ppm value) and the carbon attached to the oxygen atom appearing further downfield.

Interactive Data Table: NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| CH₃ (octyl) | ~0.90 (triplet) | ~14.26 |

| (CH₂)₆ (octyl) | ~1.26-1.75 (multiplet) | ~22.81-32.03 |

| O-CH₂ | ~3.86 (triplet) | ~68.69 |

| S-CH₂ | ~3.23 (singlet) | Not specified |

| SH | Variable (triplet) | Not applicable |

| C=O | Not applicable | ~153.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nist.govnih.gov The FTIR spectrum of this compound exhibits several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is typically observed around 1717 cm⁻¹. rsc.orgmdpi.com The C-H stretching vibrations of the alkyl chain appear in the region of 2955-2918 cm⁻¹. rsc.org The C-O stretching vibrations of the ester linkage are visible at approximately 1279 cm⁻¹ and 1072 cm⁻¹. rsc.org The presence of the thiol group (S-H) can be identified by a weaker absorption band around 2559 cm⁻¹, although this peak can sometimes be broad. nih.gov

Interactive Data Table: FTIR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1717 |

| C-H Stretch (Alkyl) | ~2955-2918 |

| C-O Stretch (Ester) | ~1279, ~1072 |

| S-H Stretch (Thiol) | ~2559 |

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its determination in complex mixtures. Gas chromatography-based techniques are particularly well-suited for this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to determine the purity of this compound and to identify any impurities. mdpi.comoshadhi.co.uk In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a gas chromatograph. oshadhi.co.uk The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. mdpi.comusm.my This allows for the confident identification of this compound and the detection of any related substances or contaminants. The NIST WebBook provides mass spectral data for octyl thioglycolate, which can be used as a reference. nist.gov

The purity is assessed by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. GC-MS is a powerful tool for quality control in the production of this compound. researchgate.net

Supercritical Fluid Extraction (SFE) with GC for Speciation Analysis

This compound can be used as a derivatizing agent in the speciation analysis of organotin compounds. Supercritical Fluid Extraction (SFE) coupled with Gas Chromatography (GC) is a method employed for this purpose. nih.gov In this application, organotin compounds are first derivatized with thioglycolic acid esters to make them more volatile and suitable for GC analysis. oriprobe.com SFE is then used to extract these derivatized compounds from various matrices, such as sediments or biological tissues. nih.gov The supercritical fluid, often carbon dioxide, offers efficient extraction due to its gas-like diffusivity and liquid-like solvating power. nih.gov Following extraction, the derivatized organotins are analyzed by GC, often with a specific detector like a mass spectrometer or an atomic absorption spectrometer, to separate and quantify the different organotin species. nih.govnih.gov

Electrochemical Sensing

Electrochemical methods offer a promising avenue for the detection of this compound, primarily by targeting its thiol group. While specific sensors for this ester are not extensively documented, the principles of electrochemical thiol detection are well-established and applicable. nih.govmdpi.com

Electrochemical sensors for thiols typically operate based on the oxidation of the sulfhydryl group (-SH) at the surface of a modified electrode. nih.gov Various materials, including noble metals, carbon-based materials, and chemically modified electrodes, can be used to fabricate these sensors. researchgate.net The oxidation of the thiol produces an electrical signal (current or potential) that is proportional to its concentration.

For instance, sensors have been developed using coenzyme pyrroloquinoline quinone (PQQ) modified electrodes for the amperometric detection of various thiols. nih.gov These sensors can exhibit high sensitivity and selectivity, with the ability to tune the detection potential to minimize interferences from other electroactive species. nih.gov Similarly, other research has focused on developing thiol-sensitive thick-film sensors for various applications. researchgate.net While these methods are generally applied to a range of thiol-containing compounds, they could be adapted for the specific detection of this compound in various samples. researchgate.netabechem.com

Thioglycolic Acid-Decorated Nanosheets for Drug Detection

A novel electrochemical sensor has been developed for the simultaneous determination of morphine and methadone, utilizing thioglycolic acid-decorated cadmium selenide (B1212193) (CdSe) doped graphene oxide nanosheets. abechem.com This sensor demonstrates the critical role of thioglycolic acid in enhancing the electrochemical detection of specific analytes. The modification of a graphite (B72142) electrode with this nanocomposite creates a highly sensitive surface for detecting the target drug molecules. abechem.com

The operational efficacy of the sensor was optimized by evaluating several parameters, including pH, scan rate, buffer concentration, and bandwidth, using the Taguchi experimental design method. abechem.com This systematic approach identified pH and buffer concentration as the most influential factors affecting the performance of the modified electrode. abechem.com

Under these optimized conditions, the sensor exhibited excellent analytical performance. For methadone, the calibration curve showed two linear ranges of current versus concentration, from 0.1 to 20 μM and from 20 to 323 μM, with a detection limit of 0.03 μM. For morphine, a linear range of 0.05 to 350 μM was observed, with a detection limit of 0.04 μM. abechem.com The successful application of this method for the determination of these analytes in blood serum samples from volunteers underscores its potential for real-world applications. abechem.com The structure of the nanocomposite was characterized using Fourier-transform infrared spectroscopy (FTIR), energy-dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD). abechem.com

Computational Chemistry Approaches

COSMO-SAC Model for Ionic Liquid Selection in Extraction Processes

The Conductor-like Screening Model for Segment Activity Coefficient (COSMO-SAC) is a powerful computational tool for selecting optimal solvents for specific chemical separations. This model has been effectively employed to screen ionic liquids (ILs) for the extraction of thioglycolic acid from aqueous solutions. iaea.org Liquid-liquid extraction using ILs presents a favorable alternative to traditional separation methods due to lower energy consumption and easier scalability. researchgate.net

In one study, sixty imidazolium-based ionic liquids were screened using the COSMO-SAC model to evaluate their potential for separating thioglycolic acid from water. iaea.orgresearchgate.net The screening was based on selectivity, capacity, and a performance index, all derived from the activity coefficient at infinite dilution. iaea.org The σ-profile of each component, which describes the polarity distribution on the molecule's surface, was analyzed to understand the effects of different anions and the alkyl chain length of the cations on the separation process. iaea.orgresearchgate.net

The COSMO-SAC model predicted that imidazolium-based ILs with longer alkyl chains and specific anions would be most effective. Based on the computational screening, four ionic liquids were selected for experimental validation:

1-octyl-3-methyl-imidazolium trifluoromethanesulfonate (B1224126) ([OMIM]OTf)

1-octyl-3-methyl-imidazolium perchlorate (B79767) ([OMIM]ClO₄)

1-octyl-3-methyl-imidazolium hexafluorophosphate (B91526) ([OMIM]PF₆)

1-octyl-3-methyl-imidazolium aluminum tetrachloride ([OMIM]AlCl₄) iaea.org

Experimental liquid-liquid equilibrium (LLE) data for the ternary systems of these four ILs, thioglycolic acid, and water confirmed that the selected ILs could effectively extract thioglycolic acid from its aqueous solution. iaea.orgresearchgate.net The experimental LLE data were well-correlated by the Non-Random Two-Liquid (NRTL) model, further validating the predictive accuracy of the COSMO-SAC model in solvent selection for extraction processes. iaea.orgresearchgate.net

Biological and Toxicological Research

Excluded - Dosage/administration information

Information regarding the dosage and administration of Thioglycolic Acid n-Octyl Ester is beyond the scope of this article.

In Vitro and In Vivo Toxicity Studies

The toxicity of this compound and its related compounds has been evaluated through various studies to determine potential hazards. These assessments are crucial for understanding the substance's behavior upon exposure.

Acute Oral Toxicity (LD50) in Animal Models

Acute oral toxicity studies are fundamental in assessing the potential for a substance to cause harm if ingested in a single dose. The lethal dose 50 (LD50) is a key metric from these studies, representing the dose required to be fatal to 50% of a tested animal population.

For the broader category of thioglycolates, acute oral toxicity in rats has been established as slight. nih.gov The parent compound, thioglycolic acid, has a reported oral LD50 of 114 mg/kg in rats. scbt.com In a study following OECD guideline 401, Sprague-Dawley rats were administered thioglycolic acid, with mortality observed at doses of 64 mg/kg and higher. europa.eu Behavioral abnormalities such as piloerection, lethargy, and prostration were noted in all treated rats. europa.eu Another related compound, isooctyl thioglycolate, has a reported oral LD50 in rats of 348 mg/kg. sigmaaldrich.com

| Compound | Animal Model | LD50 Value |

| Thioglycolic Acid | Rat | 114 mg/kg |

| Isooctyl Thioglycolate | Rat | 348 mg/kg |

This table presents LD50 values for thioglycolic acid and isooctyl thioglycolate as specific data for this compound was not available.

Dermal and Inhalation Toxicity Assessments

Dermal and inhalation toxicity assessments are critical for substances that may come into contact with the skin or be inhaled. For thioglycolic acid, the dermal lethal dose low (LDLo) in rabbits is 300 mg/kg. scbt.com A non-guideline acute dermal toxicity study on thioglycolic acid in rabbits established an LD50 of 848 mg/kg bw, with clinical signs limited to skin irritation and necrosis. oecd.org For sodium thioglycolate, the dermal LD50 in rats was found to be between 1000 and 2000 mg/kg bw. oecd.org Professional hairdressers exposed to thioglycolate products have reported skin irritation and sensitization. scbt.com

Inhalation of thioglycolic acid mists may lead to weakness, shortness of breath, and liver damage. scbt.com Exposure of rats to a vapor/aerosol mixture of thioglycolic acid resulted in an LC50 of 2.172 mg/l for males and 1.098 mg/l for females, with signs including severe respiratory tract irritation. oecd.org However, a 7-hour exposure of male rats to saturated vapors at ambient or elevated temperatures did not result in mortality or clinical signs of toxicity. oecd.org

Sub-lethal Effects and Organ Specificity (e.g., Kidney and Liver)

Exposure to thioglycolates can lead to effects on specific organs, even at doses that are not lethal. Following skin penetration, thioglycolates have been found to distribute to the kidneys, lungs, small intestine, and spleen, with primary excretion through urine. nih.gov Ingestion of thioglycolic acid has been associated with liver and digestive tract toxicity. prevor.com Necropsy of rats following oral administration of thioglycolic acid indicated hepatic involvement. scbt.com Symptoms of exposure to thioglycolic acid can include weakness, shortness of breath, and liver damage. scbt.com In a 3-month study on mice dermally administered sodium thioglycolate, significantly increased liver weights were observed in males at 180 and 360 mg/kg and in females at 45 mg/kg or greater. nih.gov Heart weights were also significantly increased in both sexes at higher doses. nih.gov

Systemic No Observed Adverse Effect Level (NOAEL)

The No Observed Adverse Effect Level (NOAEL) is the highest dose of a substance at which no adverse effects are observed in a study. For reproductive and developmental toxicity of thioglycolates, a NOAEL of 100 mg/kg per day was determined in rats. nih.gov In a 3-month dermal study with sodium thioglycolate in female rats, the NOEL (No-Observed-Effect Level) for lesions at the site of application was 11.25 mg/kg. nih.gov For male mice in the same study, the NOEL for site of application lesions was 90 mg/kg. nih.gov

Genotoxicity Evaluations

Genotoxicity tests assess the potential of a substance to damage genetic material (DNA). Thioglycolates have been evaluated for mutagenicity and were found not to be mutagenic. nih.gov Specifically, sodium thioglycolate was not mutagenic in S. typhimurium strains TA98, TA100, TA1535, or TA1537, with or without metabolic activation. nih.gov However, a 3-month dermal exposure study in mice showed a small but significant increase in micronucleated normochromatic erythrocytes in the peripheral blood of females, while the results in males were negative. nih.gov

Bioavailability and Metabolism

The bioavailability and metabolism of this compound are central to understanding its physiological impact. Key metabolic processes involve the cleavage of its ester bond and its subsequent distribution and elimination from the body.

This compound is subject to hydrolysis, a chemical reaction typical of esters. smolecule.com In the presence of water, particularly with an acid or base as a catalyst, the ester linkage can break, yielding its constituent molecules: thioglycolic acid and n-octanol. smolecule.com This process is a critical first step in its metabolism within a biological system. The thiol group (-SH) of the parent compound or the resulting thioglycolic acid is a key functional group influencing its reactivity. smolecule.com

Following absorption, thioglycolates have been shown to distribute to several organs. nih.gov Studies on related compounds provide insight into the tissue distribution. After intravenous injection of 35S-sodium thioglycolate in a primate, the highest concentrations of radioactivity were detected in the kidney, lung, and spleen. nih.gov In separate studies using rats injected with 35S-thioglycolic acid, the highest levels of radioactivity were observed in the small intestine and kidneys. nih.gov

Table 1: Tissue Distribution of Thioglycolate Compounds

| Species | Compound Administered | Route of Administration | Tissues with Highest Concentration | Reference |

| Primate | 35S-Sodium Thioglycolate | Intravenous | Kidney, Lung, Spleen | nih.gov |

| Rat | 35S-Thioglycolic Acid | Intravenous / Intraperitoneal | Small Intestine, Kidneys | nih.gov |

The primary route of elimination for thioglycolates from the body is through the urine. nih.gov Research on the excretion of thioglycolic acid and its salts demonstrates this pathway. In studies with rabbits receiving intravenous injections, 60% to 80% of the dose was excreted in the urine within 24 hours, primarily as organic sulfate (B86663) and neutral sulfur. nih.gov Similarly, in rats, 82% to 91% of an administered dose was excreted in the urine within a 24-hour period. nih.gov Dermal absorption and subsequent urinary excretion have also been demonstrated; in rabbits, a dermal application led to the excretion of 30% to 40% of the dose in the urine after five hours, indicating rapid absorption through the skin. nih.gov

Table 2: Urinary Excretion of Thioglycolate Compounds

| Species | Compound / Dose | Route of Administration | % of Dose Excreted in Urine | Time Frame | Reference |

| Rabbit | 70-123 mg/kg | Intravenous | 60-80% | 24 hours | nih.gov |

| Rat | 100 mg/kg | Intravenous / Intraperitoneal | 82-91% | 24 hours | nih.gov |

| Rabbit | 330 mg/kg | Dermal | 30-40% | 5 hours | nih.gov |

Dermatological and Biochemical Activity

The chemical properties of this compound, specifically its thiol group, are responsible for its utility in both dermatological applications and biochemical research.

This compound is used in cosmetic depilatory products due to its ability to chemically break down hair. smolecule.comcosmeticsinfo.org The mechanism of action involves the cleavage of disulfide bonds (-S-S-) within keratin (B1170402), the primary structural protein in hair. cosmeticsinfo.orgspecialchem.comwikipedia.org The thiol group on the thioglycolate molecule acts as a reducing agent, breaking these strong covalent bonds that give hair its strength and structure. wikipedia.orgcosmeticsandtoiletries.com This chemical reaction weakens the hair shaft, allowing it to be easily wiped away from the skin's surface. specialchem.comalphachem.biz Detailed imaging studies have shown that thioglycolates damage hair cuticle cells by creating breaks along the endocuticle and causing the cortex cells to swell. nih.gov

In the field of biochemical research, this compound serves as a reagent for protein modification and analysis, particularly in proteomics. smolecule.com Proteomics involves the large-scale study of proteins, including their structure and function. youtube.com The ability of the compound's thiol group to break disulfide bonds is valuable for extracting proteins from tissues and increasing their solubility. smolecule.com Cysteine residues and their disulfide bridges are critical for the tertiary and quaternary structure of many proteins. nih.gov By reducing these bonds, researchers can denature proteins, which is a necessary step for many analytical techniques, such as gel electrophoresis and mass spectrometry, allowing for the identification and quantification of individual proteins within a complex biological sample. smolecule.comyoutube.com The study of thiol-based modifications on proteins is a specific area of proteomics that aims to understand the role of these modifications in cellular processes. nih.govnih.gov

Interactions with Skin Cells

The primary interaction of this compound with skin is rooted in the reactivity of its thiol group, a mechanism it shares with its parent compound, thioglycolic acid. The main target of this interaction within the skin's epidermal layers, particularly in hair, is the protein keratin.

Research into the application of thioglycolates in cosmetics, such as depilatory creams, reveals that their mechanism of action involves the cleavage of disulfide bonds within the keratin protein structure. Keratin's strength and stability are largely due to these disulfide bridges. This compound acts as a reducing agent, breaking these bonds through a thiol-disulfide exchange reaction. This chemical alteration weakens the hair fiber, allowing for its easy removal from the skin surface.

While the intended interaction is with the keratin in hair, contact with skin cells is unavoidable. The parent compound, thioglycolic acid, is known to be a skin irritant and can cause corrosive injury at high concentrations. prevor.comnj.gov Studies on the thioglycolate class of chemicals have demonstrated that they can be rapidly absorbed through the skin in animal models, potentially leading to systemic effects. prevor.comnih.gov The esterification with n-octanol to form the n-octyl ester alters the molecule's lipophilicity, which may influence its rate of penetration and interaction with the cellular lipids of the stratum corneum. The Cosmetic Ingredient Review (CIR) has assessed isooctyl thioglycolate, a closely related isomer, as safe for use in certain cosmetic formulations at specified concentrations, but recommends that hairdressers avoid skin contact and minimize consumer skin exposure. nih.govnih.gov This suggests that direct, prolonged interaction with skin cells is a key consideration in its use.

Potential Antioxidant Properties

Specific research on the antioxidant properties of this compound is limited in publicly available literature. However, the potential for such activity can be inferred from the chemical nature of its parent compound, thioglycolic acid. It has been theorized that the anti-aging effects observed with thioglycolic acid may be related to its ease of oxidation, suggesting it could interact with and neutralize free radicals. google.com Free radicals are highly reactive species implicated in cellular damage and aging.

The thiol (-SH) group in the thioglycolic acid moiety is a reducing agent and can participate in redox reactions. In principle, this functional group could donate a hydrogen atom to quench free radicals, a hallmark of antioxidant activity. Furthermore, studies on other types of phenolic esters have shown that their antioxidant behavior is influenced by the length of their ester chain, which affects their distribution in biological systems like cell membranes. nih.gov The n-octyl chain of this compound makes it significantly more lipophilic (fat-soluble) than thioglycolic acid. This property could allow it to localize within the lipid bilayers of cell membranes, potentially offering protection against lipid peroxidation.

Despite this theoretical potential, comprehensive studies measuring the antioxidant capacity of this compound using standard assays (e.g., DPPH, FRAP) have not been identified in the reviewed sources. Therefore, its role as a significant antioxidant remains speculative and an area for future research.

Environmental Fate and Ecotoxicity

The environmental impact of this compound is determined by its behavior in various environmental compartments and its toxicity to organisms.

Partitioning and Distribution in Environmental Compartments (e.g., Water, Soil, Sediment)

The environmental distribution of a chemical is largely predicted by its physical and chemical properties, such as its water solubility and its octanol-water partition coefficient (Kow). The Kow, often expressed as its logarithm (Log Pow), is a key parameter used to predict a chemical's tendency to partition between water and organic phases, such as soil organic carbon or fatty tissues in organisms. fao.org

Consequently, this compound is expected to have low water solubility and a high Log Pow value. This suggests that if released into the environment, the compound would have a strong tendency to adsorb to organic matter in soil and sediment rather than remaining dissolved in the water column. fao.org Its potential for volatilization from water surfaces is likely to be low due to this partitioning behavior.

| Environmental Parameter | Predicted Property for this compound | Implication for Environmental Distribution |

| Water Solubility | Low | Tends to move from the water column into other compartments. |

| Octanol-Water Partition Coefficient (Log Pow) | High (Predicted) | Strong affinity for organic matter; potential to adsorb to soil and sediment. fao.org |

| Soil Adsorption Coefficient (Koc) | High (Predicted) | Likely to be immobile in soil; low potential for leaching into groundwater. |

Note: The values are predicted based on chemical structure, as specific experimental data were not found in the reviewed literature.

Aquatic Toxicity to Organisms (e.g., Invertebrates and Algae)

The assessment of a substance's ecotoxicity involves standardized tests on representative aquatic organisms to determine the concentrations at which harmful effects occur. vliz.be Key organisms include invertebrates, such as water fleas (Daphnia sp.), and primary producers, like green algae (e.g., Desmodesmus subspicatus).

No specific studies detailing the aquatic toxicity of this compound to invertebrates or algae were identified in the reviewed literature. For related compounds, such as isooctyl thioglycolate, aggregated GHS information from multiple notifications to the ECHA C&L Inventory indicates that it may cause an allergic skin reaction and is harmful if swallowed, but specific aquatic toxicity classifications were not consistently reported. nih.gov

Standard aquatic toxicity tests measure endpoints such as mortality, immobilization, or inhibition of growth over a defined period. The results are typically expressed as an EC50 (the concentration effective in producing a response in 50% of the test population) or LC50 (the concentration lethal to 50% of the test population). Without specific studies on this compound, its potential to harm aquatic life remains unquantified.

| Test Organism | Standard Test Endpoint | Result for this compound |

| Invertebrate (e.g., Daphnia magna) | 48-hour EC50 (Immobilization) | Data not available in reviewed literature |

| Algae (e.g., Desmodesmus subspicatus) | 72-hour EC50 (Growth Inhibition) | Data not available in reviewed literature |

This table reflects the lack of specific experimental data for this compound in the public domain based on the conducted search.

Future Research Directions and Emerging Applications

Development of Novel Thioglycolic Acid n-Octyl Ester Derivatives

The molecular structure of this compound, featuring a reactive thiol group and an ester linkage, provides a fertile ground for the synthesis of new derivatives with tailored properties. Future research is expected to focus on modifications of both the thiol and the octyl ester moieties to create a new generation of functional molecules.

One promising avenue is the creation of condensation products with various olefinic hydrocarbons. Research has shown that thioglycolic acid and its esters can be condensed with branched olefins, such as tripropylene (B76144) and tetrapropylene, in the presence of Friedel-Crafts catalysts like zinc chloride. This process can yield novel S-alkylated derivatives with altered solubility and reactivity, potentially leading to new applications in materials science and organic synthesis.

Furthermore, transesterification reactions offer a straightforward method to diversify the ester group. researchgate.net By reacting this compound with different alcohols, a library of new thioglycolate esters can be synthesized, each with unique physical and chemical properties. researchgate.net These derivatives could find use as specialized plasticizers, lubricants, or intermediates in the synthesis of complex molecules.

The development of polymer-supported thioglycolic acid derivatives is another area of active investigation. By anchoring the molecule to a polymer backbone, new materials with applications in catalysis and purification can be created. For instance, a solid-supported thioglycolic acid has been successfully used for thioester deprotection in aqueous media, demonstrating the potential for creating recyclable and environmentally friendly reagents. europa.eu

Exploration of New Catalytic Applications

While this compound is primarily known for its role as a chain transfer agent in polymerization and as a stabilizer, its inherent chemical functionalities suggest a broader catalytic potential. The thiol group, in particular, can participate in various catalytic cycles.

A key area of future research is the use of thioglycolate esters in organocatalysis. The nucleophilic nature of the thiol group can be harnessed to catalyze a range of organic transformations. For example, thiols are known to be effective catalysts for certain types of addition and condensation reactions. Exploring the catalytic activity of this compound and its derivatives in these contexts could lead to the development of novel, metal-free catalytic systems.

The interaction of thioglycolate esters with metal ions also presents opportunities for new catalytic applications. Thioglycolic acid and its derivatives are known to form complexes with various metal ions, and these complexes may exhibit unique catalytic properties. tcichemicals.comresearchgate.net Research into the synthesis and catalytic activity of these metal-thioglycolate complexes could open up new frontiers in areas such as oxidation, reduction, and cross-coupling reactions. The use of organotin compounds as catalysts in esterification and transesterification reactions is well-established, and future work could explore the catalytic potential of tin-thioglycolate complexes in a wider range of reactions. gelest.com

Integration into Advanced Functional Materials

The unique combination of a flexible octyl chain and a reactive thiol group makes this compound an attractive building block for advanced functional materials. Its established use as a heat stabilizer for polyvinyl chloride (PVC) is a testament to its potential in polymer science. researchgate.netresearchgate.net Organotin derivatives of isooctyl thioglycolate are widely used for this purpose. researchgate.net

Future research is likely to explore the integration of this compound into a wider range of polymeric systems. Its role as a chain transfer agent can be further exploited to control the molecular weight and architecture of polymers, leading to materials with precisely defined properties. mdpi.com

One of the most exciting future directions is the development of self-healing polymers . The reversible nature of disulfide bonds, which can be formed by the oxidation of the thiol group, makes thioglycolic acid derivatives prime candidates for creating materials that can autonomously repair damage. By incorporating these moieties into a polymer network, it is possible to design materials that can mend themselves upon the application of a stimulus like heat or light, extending their lifespan and reducing waste.

Another emerging application is in the field of photopolymerization . Thiols can participate in thiol-ene "click" reactions, which are highly efficient and can be initiated by light. This opens up possibilities for using this compound and its derivatives as components in photocurable resins for applications such as 3D printing, coatings, and adhesives. tcichemicals.comtcichemicals.com

Finally, the ability of thiols to bind to metal surfaces makes this compound a candidate for the development of corrosion inhibitors and surface modification agents . By forming a protective layer on a metal surface, these molecules can prevent or slow down the process of corrosion.

Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, computational methods can provide valuable insights into their structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).

Future research will likely employ computational techniques to:

Predict the reactivity of novel derivatives: By calculating electronic properties such as charge distribution and frontier molecular orbital energies, it is possible to predict the reactivity of newly designed derivatives in various chemical reactions.

Model interactions with other molecules: Docking studies and molecular dynamics simulations can be used to understand how thioglycolate esters interact with other molecules, such as polymer chains or the active sites of enzymes. This information is crucial for designing more effective PVC stabilizers or developing new bioactive compounds.

Elucidate reaction mechanisms: Computational chemistry can be used to map out the energy profiles of chemical reactions involving this compound, providing a detailed understanding of the reaction mechanism and helping to identify the factors that control the reaction rate and selectivity.

Develop QSAR and QSPR models: By correlating the structural features of a series of thioglycolate derivatives with their observed activities or properties, it is possible to develop predictive models. These models can then be used to screen virtual libraries of compounds and identify promising candidates for synthesis and testing, accelerating the discovery of new materials with desired properties. For instance, QSAR models could be developed to predict the toxicity of new derivatives, ensuring that only compounds with a favorable safety profile are pursued. nih.gov

Sustainable Synthesis and Circular Economy Considerations

In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Future research on this compound will undoubtedly focus on greener synthesis routes and its role in a circular economy.

One key area of investigation is the use of renewable feedstocks. While traditional synthesis methods often rely on petroleum-based starting materials, future efforts will likely explore the use of bio-based resources.

Another important aspect of sustainable synthesis is the development of more environmentally friendly catalytic systems. The use of solid acid catalysts or enzymatic catalysts in esterification reactions can reduce the amount of waste generated and simplify the purification process. prevor.com

The concept of a circular economy, where waste is minimized and resources are reused, is also highly relevant to the future of this compound. Research into the recovery and recycling of this compound from industrial waste streams is a promising avenue. For example, methods have been developed for the preparation of isooctyl thioglycolate from the waste liquid generated in the production of thiourethane, demonstrating the potential for waste valorization. gelest.com Furthermore, an effective approach for recovering isooctyl thioglycolate from distillation residue through the hydrogenolysis of disulfide bonds has been reported. researchgate.net

The development of biodegradable polymers incorporating thioglycolic acid derivatives is another exciting prospect. By designing polymers that can be broken down by microorganisms at the end of their life, it is possible to reduce the accumulation of plastic waste in the environment. mdpi.comyoutube.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of Thioglycolic Acid n-Octyl Ester?